Penicillin G

描述

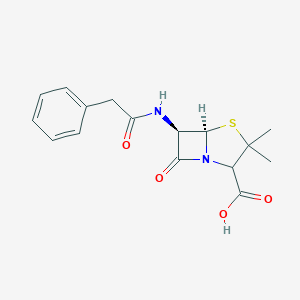

Structure

3D Structure

属性

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSARLDLIJGVTE-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |

| Record name | Benzylpenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046934 | |

| Record name | Penicillin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

AMORPHOUS WHITE POWDER | |

CAS No. |

61-33-6 | |

| Record name | Penicillin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylpenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penicillin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-phenylacetamido)penicillanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENICILLIN G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-217 °C, 214 - 217 °C | |

| Record name | Benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penicillin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Penicillin-Binding Proteins (PBPs): The Primary Target of Penicillin G - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penicillin-Binding Proteins (PBPs) as the molecular target of Penicillin G. It delves into the mechanism of action, structural characteristics of PBPs, and the biochemical ramifications of their inhibition by this cornerstone β-lactam antibiotic. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this critical antibiotic-target interaction.

Introduction: The Enduring Significance of this compound and its Target

This compound, the first clinically applied antibiotic, revolutionized medicine by providing an effective treatment for a wide array of bacterial infections. Its bactericidal activity stems from the specific inhibition of a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] These proteins are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1] By disrupting this process, this compound induces cell wall weakening, leading to osmotic instability and ultimately, cell lysis.[1] Understanding the intricate details of the this compound-PBP interaction is paramount for comprehending its mechanism of action, the basis of bacterial resistance, and for the rational design of new antibacterial agents.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

PBPs are a diverse group of enzymes located in the bacterial cytoplasmic membrane. They are characterized by their ability to covalently bind to penicillin and other β-lactam antibiotics.[1]

Classification of PBPs

PBPs are broadly categorized into two main classes based on their molecular weight and domain architecture:

-

High-Molecular-Weight (HMW) PBPs: These are further subdivided into Class A and Class B.

-

Class A PBPs: These are bifunctional enzymes possessing both transglycosylase (TG) and transpeptidase (TP) activity. The TG domain catalyzes the polymerization of the glycan chains of peptidoglycan, while the TP domain cross-links the peptide side chains.

-

Class B PBPs: These are monofunctional enzymes with only transpeptidase activity.

-

-

Low-Molecular-Weight (LMW) PBPs: These are typically monofunctional carboxypeptidases or endopeptidases involved in the maturation and recycling of peptidoglycan.

This classification is crucial as the inhibition of different PBPs can lead to varied morphological and physiological effects on the bacterial cell.

Mechanism of Action: this compound's Irreversible Inhibition of PBPs

The bactericidal effect of this compound is a direct consequence of its ability to act as a suicide inhibitor of the transpeptidase domain of PBPs. The underlying mechanism can be broken down into the following key steps:

-

Structural Mimicry: The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for the PBP transpeptidase domain.

-

Acylation of the Active Site: The strained β-lactam ring of this compound is highly reactive. The active site of the PBP's transpeptidase domain contains a critical serine residue. This serine hydroxyl group attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Irreversible Inhibition: This acylation reaction is essentially irreversible. The resulting penicilloyl-enzyme complex is extremely stable and hydrolyzes at a very slow rate. This effectively inactivates the PBP, preventing it from carrying out its essential role in peptidoglycan cross-linking.

-

Cell Wall Degradation and Lysis: The inhibition of transpeptidation, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a progressive weakening of the peptidoglycan sacculus. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling and eventual lysis.

Quantitative Analysis of this compound - PBP Interactions

The efficacy of this compound is determined by its binding affinity and the rate of acylation of target PBPs. This section presents a summary of key quantitative data from various studies.

Binding Affinity and Kinetic Data

The interaction between this compound and PBPs can be quantified by several parameters, including the 50% inhibitory concentration (IC50), the dissociation constant (Kd), the acylation rate constant (k2), and the overall binding efficiency (k2/Kd).

Table 1: Kinetic Parameters of this compound Interaction with PBP2x from Streptococcus pneumoniae

| PBP Type | Parameter | Value | Reference |

| Penicillin-Susceptible PBP2x | Kd (mM) | 0.9 | [2] |

| k2 (s⁻¹) | 180 | ||

| k2/Kd (M⁻¹s⁻¹) | 200,000 | ||

| Penicillin-Resistant PBP2x | Kd (mM) | 4 | |

| k2 (s⁻¹) | 0.56 | ||

| k2/Kd (M⁻¹s⁻¹) | 137 |

Table 2: IC50 Values of this compound for PBPs from Various Bacteria

| Bacterium | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli DC2 | PBP1a | 1 | |

| PBP1b | 86 | ||

| PBP2 | 77 | ||

| PBP3 | 76 | ||

| PBP4 | 64 | ||

| PBP5/6 | 40 | ||

| Staphylococcus aureus (MSSA) | PBP1 | Varies by strain | |

| PBP2 | Varies by strain | ||

| PBP3 | Varies by strain | ||

| PBP4 | Varies by strain | ||

| Enterococcus faecalis | PBP4 | Elevated in resistant strains |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and PBPs.

Fluorescent Penicillin Binding Assay

This assay is used to visualize and quantify the binding of penicillin to PBPs.

Materials:

-

Bacterial cell culture

-

Bocillin™ FL (fluorescently labeled penicillin V)

-

This compound (or other competitor β-lactams)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme)

-

SDS-PAGE reagents and apparatus

-

Fluorescence gel imager

Procedure:

-

Cell Culture and Harvest: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

-

Labeling: Resuspend the cell pellet in PBS containing a specific concentration of Bocillin™ FL (e.g., 25 µM). For competition assays, pre-incubate the cells with varying concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 37°C) before adding Bocillin™ FL.

-

Incubation: Incubate the cell suspension with the fluorescent probe for a specified time (e.g., 15 minutes at 37°C).

-

Washing: Pellet the cells by centrifugation and wash with PBS to remove unbound fluorescent probe.

-

Lysis and Membrane Preparation: Resuspend the labeled cells in lysis buffer and incubate to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the membrane fraction.

-

SDS-PAGE: Denature the membrane proteins and separate them by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands can be quantified using densitometry software to determine the extent of binding or the IC50 value of the competitor.

SDS-PAGE for PBP Analysis

SDS-PAGE is a fundamental technique to separate PBPs based on their molecular weight.

Materials:

-

PBP-containing sample (e.g., bacterial membrane preparation)

-

SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

-

Polyacrylamide gels (separating and stacking gels)

-

SDS-PAGE running buffer

-

Electrophoresis apparatus and power supply

-

Protein staining solution (e.g., Coomassie Brilliant Blue) or fluorescent detection method

Procedure:

-

Sample Preparation: Mix the PBP sample with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Loading: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.

-

Electrophoresis: Apply an electric field to the gel to separate the proteins. Smaller proteins will migrate faster through the gel matrix.

-

Visualization: After electrophoresis, visualize the separated protein bands by staining the gel with Coomassie Brilliant Blue or by using a more sensitive method like silver staining or fluorescence imaging if fluorescently labeled PBPs are used.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Bacterial culture

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Conclusion

The interaction between this compound and Penicillin-Binding Proteins remains a cornerstone of antibiotic research. This technical guide has provided an in-depth examination of the molecular basis of this interaction, from the classification and function of PBPs to the kinetic details of their inhibition. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. A thorough understanding of the principles outlined herein is essential for addressing the ongoing challenge of antibiotic resistance and for the development of novel therapeutic strategies that target the bacterial cell wall.

References

The Enduring Efficacy of Penicillin G: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

More than eight decades after its discovery, Penicillin G (benzylpenicillin) remains a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria. Its profound impact on medicine is a testament to its potent bactericidal activity and well-established safety profile. This technical guide provides a comprehensive overview of the spectrum of activity of this compound against Gram-positive bacteria, delving into its mechanism of action, quantitative susceptibility data, and the detailed experimental protocols used to determine its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1][2][3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan, a vital heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.

The mechanism of action can be delineated into the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): The structural conformation of this compound mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor chain. This molecular mimicry allows it to bind to the active site of PBPs.

-

Inhibition of Transpeptidation: Upon binding, the β-lactam ring of this compound acylates the serine residue in the active site of the PBP, forming an irreversible covalent bond. This inactivation of the PBP inhibits its crucial transpeptidase activity, which is responsible for cross-linking adjacent peptidoglycan strands.

-

Cell Lysis: The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterial cell. This leads to cell lysis and, ultimately, bacterial death. This process is particularly effective in actively growing and dividing bacteria where cell wall synthesis is continuous.

Figure 1: Mechanism of Action of this compound.

Spectrum of Activity and Quantitative Susceptibility Data

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative organisms is limited due to the presence of an outer membrane that acts as a barrier, preventing the antibiotic from reaching its PBP targets.

The susceptibility of a bacterium to an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism following overnight incubation. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

The following tables summarize the MIC data for this compound against a range of clinically significant Gram-positive bacteria. Data is compiled from various studies and surveillance programs. It is important to note that MIC values can vary depending on the geographical location and the source of the isolates.

| Gram-Positive Cocci | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 1 | ≤0.06 | 1 |

| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis) | 0.002 - 1.5 | 0.012 | 0.5 |

| Streptococcus pyogenes (Group A Streptococcus) | 0.006 - 0.2 | 0.006 | 0.012 |

| Streptococcus agalactiae (Group B Streptococcus) | ≤0.06 - 0.125 | ≤0.06 | 0.125 |

| Enterococcus faecalis | 1 - 16 | 2 | 4 |

| Gram-Positive Rods | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Listeria monocytogenes | 0.03 - 2 | 0.5 | 1 |

| Corynebacterium diphtheriae | Consistently sensitive | - | - |

| Bacillus anthracis | ≤0.12 | - | - |

Note: MIC values are subject to change based on evolving resistance patterns. Refer to the latest CLSI and EUCAST guidelines for current interpretive criteria.

Mechanisms of Resistance

The clinical utility of this compound has been challenged by the emergence of bacterial resistance. The two primary mechanisms of resistance in Gram-positive bacteria are:

-

Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive before it can reach its PBP target. Staphylococcal penicillinase is a prime example of a β-lactamase that confers resistance to this compound.

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics. This mechanism is particularly significant in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). In these organisms, mutations in the genes encoding PBPs result in altered proteins that are less effectively inhibited by this compound, requiring higher concentrations of the antibiotic to achieve a therapeutic effect.

References

The Dawn of a Medical Revolution: An In-depth Technical Guide to Early Research on Penicillin G's Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the antibacterial properties of Penicillin G, focusing on the pioneering work of the 1940s. It aims to provide a detailed understanding of the experimental methodologies, quantitative data, and the nascent comprehension of its mechanism of action that heralded the age of antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the seminal studies that established this compound as a therapeutic agent.

Quantitative Assessment of Antibacterial Potency

Early research on this compound necessitated the development of standardized methods to quantify its antibacterial activity. The initial measurements were expressed in "Oxford units," also known as Florey units.[1] One Oxford unit was originally defined as the amount of penicillin that, when dissolved in 50 ml of meat extract broth, would completely inhibit the growth of a specific strain of Staphylococcus aureus.[1]

Subsequent refinements led to the development of the more reproducible cylinder-plate or "cup" assay.[2][3] In this method, a solution of penicillin was placed in a cylinder on a solid agar (B569324) plate inoculated with a standard strain of Staphylococcus aureus. The resulting zone of growth inhibition was then measured, with a 24-millimeter zone of inhibition corresponding to a penicillin concentration of one unit/ml.[1]

The following tables summarize the in vitro antibacterial activity of early, impure preparations of this compound against various pathogenic bacteria. It is important to note that the potency of these early preparations varied significantly.

Table 1: In Vitro Susceptibility of Various Bacteria to Early Penicillin Preparations

| Microorganism | Result of Susceptibility |

| Staphylococcus aureus | Highly Susceptible |

| Streptococcus pyogenes | Highly Susceptible |

| Pneumococcus | Highly Susceptible |

| Gonococcus | Highly Susceptible |

| Meningococcus | Highly Susceptible |

| Bacillus anthracis | Susceptible |

| Clostridium welchii | Susceptible |

| Clostridium septique | Susceptible |

| Clostridium oedematiens | Susceptible |

| Corynebacterium diphtheriae | Susceptible |

| Escherichia coli | Not Susceptible |

| Salmonella typhi | Not Susceptible |

| Haemophilus influenzae | Not Susceptible |

| Mycobacterium tuberculosis | Not Susceptible |

Source: Data compiled from descriptions of early penicillin research.

Key Experimental Protocols

The foundational in vivo experiments that demonstrated the therapeutic potential of this compound were the mouse protection tests conducted by Howard Florey, Ernst Chain, and their team at the University of Oxford. These experiments were crucial in establishing the drug's efficacy and low toxicity in a living organism.

The Mouse Protection Test (Florey and Chain, 1940)

Objective: To determine if penicillin could protect mice from a lethal bacterial infection.

Methodology:

-

Infection: A group of eight mice were injected with a lethal dose of virulent Streptococcus bacteria.

-

Treatment:

-

Four of the infected mice served as the control group and received no treatment.

-

The remaining four mice were treated with penicillin. In some experiments, a single 10 mg dose was administered, while in others, an initial 5 mg dose was followed by three additional 5 mg doses at specified intervals.

-

-

Observation: The mice were observed over a period of several hours.

Results: All four untreated mice died from the infection, while all four mice that received penicillin survived. This experiment provided definitive proof of penicillin's in vivo antibacterial efficacy.

Early Understanding of the Mechanism of Action

The precise molecular mechanism of this compound was not fully elucidated in the 1940s. However, early researchers understood that it interfered with the process of bacterial cell division and led to the death of susceptible bacteria. It was observed that penicillin was most effective against gram-positive bacteria.

The groundbreaking work of Dorothy Hodgkin in the mid-1940s, using X-ray crystallography, was instrumental in determining the molecular structure of penicillin. Her research revealed the presence of a crucial β-lactam ring within the molecule. This structural insight was a critical step toward understanding how penicillin functions. It was later understood that the β-lactam ring binds to and inhibits enzymes, now known as penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This inhibition prevents the formation of a stable cell wall, leading to cell lysis and death. Early research also noted the existence of penicillin-inactivating enzymes, termed penicillinases (now known as β-lactamases), produced by resistant bacteria like E. coli.

Visualizing Early Penicillin Research Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key processes in the early research and development of this compound.

Caption: Workflow of Early this compound Research and Development.

Caption: Early Conceptualization of this compound's Mechanism of Action.

Conclusion

The early research on this compound laid the groundwork for the modern era of antibiotic therapy. The meticulous experimental work, from the development of assays to quantify its activity to the definitive in vivo demonstrations of its efficacy, transformed a laboratory curiosity into a life-saving medicine. This guide provides a glimpse into the technical rigor and scientific ingenuity that characterized this pivotal moment in medical history. The foundational principles of antimicrobial susceptibility testing and the initial understanding of bacterial resistance mechanisms established during this period continue to be relevant in the ongoing challenge of infectious disease treatment and drug development.

References

An In-depth Technical Guide on the Initial Studies of Penicillin G Resistance Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first identified and characterized the mechanisms of resistance to Penicillin G. The discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production, marked a watershed moment in medicine.[1][2][3] However, the emergence of bacteria capable of evading this "miracle drug" quickly followed, initiating a new field of scientific inquiry into the biochemical basis of antibiotic resistance. The first observation of penicillin resistance occurred as early as 1940, when a strain of E. coli was found to produce an enzyme, later termed penicillinase, that could inactivate the antibiotic.[1][4] By the mid-1940s, penicillin-resistant strains of Staphylococcus aureus were being isolated from patients in clinical settings.

This guide will focus on the two primary mechanisms of resistance that were uncovered during these initial studies: the enzymatic degradation of this compound by β-lactamases and the structural alteration of the drug's target, the Penicillin-Binding Proteins (PBPs). We will explore the key experiments, present quantitative data in a structured format, detail the original experimental protocols, and provide visualizations of the core concepts.

Mechanism 1: Enzymatic Degradation by β-Lactamases

The first and most prominent mechanism of this compound resistance to be discovered was the bacterial production of enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. These enzymes, initially called penicillinases, are now known as β-lactamases.

Discovery and Characterization: In 1940, even before penicillin was in widespread clinical use, Edward Abraham and Ernst Chain at the University of Oxford reported that an extract from a strain of E. coli could inactivate penicillin. They identified the active agent as an enzyme they named penicillinase. This discovery was a critical early warning of the challenges that lay ahead for antibiotic therapy. Subsequent studies confirmed that the production of penicillinase was the primary reason for the dramatic increase in penicillin-resistant S. aureus infections observed in hospitals worldwide by the late 1940s and 1950s.

Quantitative Data: this compound Susceptibility

The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The presence of the blaZ gene, which codes for a common staphylococcal β-lactamase, drastically increases the MIC.

| Bacterial Strain | β-Lactamase Production (blaZ gene) | This compound MIC (mg/L) | Interpretation |

| Staphylococcus aureus (control) | Negative | ≤ 0.12 | Susceptible |

| Staphylococcus lugdunensis (clinical) | Negative | Median MIC not applicable | Susceptible |

| Staphylococcus aureus (resistant) | Positive | ≥ 0.25 | Resistant |

| Staphylococcus lugdunensis (clinical) | Positive | Median MIC: 4 (Range: 0.25–32) | Resistant |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for this compound against susceptible and resistant staphylococcal isolates. Data is based on contemporary interpretations and findings from studies on β-lactamase-producing strains.

Experimental Protocol: Iodometric Assay for Penicillinase (β-Lactamase) Activity

This protocol is based on the principle described by C. J. Perret in 1954, which remains a foundational method for detecting β-lactamase activity. The assay measures the disappearance of penicillin by quantifying its hydrolysis product, penicilloic acid.

Objective: To qualitatively or quantitatively determine the presence and activity of penicillinase in a bacterial extract.

Principle: Penicillinase hydrolyzes the β-lactam ring of penicillin to form penicilloic acid. This product can be detected by its ability to reduce iodine. In the assay, a sample is incubated with penicillin. After a set time, an iodine solution is added. If penicillinase is active, the penicilloic acid produced will reduce the iodine, preventing it from reacting with a starch indicator.

Materials:

-

Bacterial culture or cell-free extract

-

This compound solution (e.g., 10,000 units/mL in phosphate (B84403) buffer)

-

Phosphate buffer (pH 7.0)

-

Iodine solution (e.g., 0.02 N iodine in potassium iodide)

-

Starch solution (1% w/v)

-

Test tubes

-

Incubator or water bath (37°C)

Procedure:

-

Reaction Setup: In a test tube, combine 1.0 mL of the this compound solution with 0.5 mL of the bacterial extract. For a negative control, use 0.5 mL of sterile broth or buffer instead of the extract.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 hour).

-

Iodine Reaction: After incubation, add 5 drops of the starch solution to each tube.

-

Titration/Observation: Add the iodine solution drop by drop, mixing after each drop, until a stable blue or purple color persists.

-

Interpretation:

-

Positive Result (Penicillinase Activity): The control tube will turn blue/purple after one or two drops of iodine. The sample tube will require significantly more iodine to produce a stable color, or may not change color at all, indicating that the penicillin was hydrolyzed.

-

Negative Result (No Activity): Both the sample and control tubes will turn blue/purple after the addition of a similar, small amount of iodine.

-

Visualization: Mechanism of β-Lactamase Action

Caption: β-Lactamase hydrolyzes this compound, preventing it from inhibiting PBP.

Mechanism 2: Alteration of Penicillin-Binding Proteins (PBPs)

The second major mechanism of resistance involves modification of the target of this compound. β-lactam antibiotics work by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. Bacteria can develop resistance by producing altered PBPs that have a lower affinity for penicillin, allowing cell wall synthesis to continue even in the presence of the drug.

Discovery and Characterization: The discovery of PBPs as the targets of penicillin was a significant advancement. It followed that resistance could arise from changes to these proteins. This mechanism became particularly famous with the emergence of methicillin-resistant Staphylococcus aureus (MRSA). While methicillin (B1676495) is a derivative of penicillin, the principle of resistance is the same. MRSA strains acquired a gene (mecA) that encodes for a novel PBP, known as PBP2a, which has a very low affinity for all β-lactam antibiotics, including this compound. This allows the bacterium to synthesize its cell wall and survive, even when its other native PBPs are inhibited by the antibiotic.

Quantitative Data: PBP Binding Affinity

The interaction between an antibiotic and its target PBP can be quantified by the concentration of the antibiotic required to inhibit 50% of the PBP population (IC₅₀). A higher IC₅₀ value indicates lower binding affinity and, consequently, greater resistance.

| Penicillin-Binding Protein (PBP) | Source Organism | This compound IC₅₀ (µg/mL) | Interpretation |

| PBP 1, 2, 3 (Typical) | Susceptible S. aureus | < 0.1 | High Affinity (Susceptible) |

| PBP2a (mecA encoded) | Resistant S. aureus (MRSA) | > 100 | Low Affinity (Resistant) |

| PBP5 | Enterococcus faecium | 16 - 32 | Intrinsically Low Affinity |

Table 2: Comparison of this compound IC₅₀ values for different Penicillin-Binding Proteins. The significantly higher IC₅₀ for PBP2a demonstrates its low affinity for the antibiotic, conferring resistance.

Experimental Protocol: PBP Binding Assay using Radiolabeled Penicillin

This protocol is adapted from the foundational methods used to identify and characterize PBPs. It relies on the covalent binding of penicillin to the active site of PBPs.

Objective: To identify and quantify PBPs in a bacterial membrane preparation and assess their binding affinity for this compound.

Materials:

-

Bacterial cell culture

-

[³H]benzylpenicillin (Radiolabeled this compound)

-

Non-radiolabeled ("cold") Benzylthis compound

-

Tris-HCl buffer (pH 8.0)

-

Ultracentrifuge

-

Sonication or French press equipment

-

SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) equipment

-

Fluorography reagents (e.g., sodium salicylate)

-

X-ray film or phosphorimager

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest bacterial cells from a culture by centrifugation.

-

Wash the cell pellet with Tris-HCl buffer.

-

Lyse the cells using a French press or sonicator.

-

Perform a high-speed ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet to remove cytoplasmic proteins and resuspend it in a minimal volume of buffer.

-

-

Radiolabeling of PBPs:

-

Incubate a known amount of the membrane preparation with a saturating concentration of [³H]benzylpenicillin for a specific time (e.g., 10 minutes at 25°C) to allow for covalent binding.

-

For competition/affinity experiments, pre-incubate parallel samples with varying concentrations of cold this compound before adding the radiolabeled penicillin.

-

-

Electrophoresis:

-

Stop the labeling reaction by adding an excess of cold this compound and SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

-

Visualization (Fluorography):

-

Treat the gel with a fluorographic enhancer like sodium salicylate (B1505791) to amplify the radioactive signal.

-

Dry the gel and expose it to X-ray film at -70°C. The time of exposure can range from days to weeks.

-

-

Interpretation:

-

The developed film (autoradiogram) will show dark bands corresponding to the PBPs that have covalently bound the [³H]benzylpenicillin.

-

In competition assays, the intensity of a band will decrease as the concentration of cold this compound increases, allowing for the calculation of the IC₅₀.

-

Visualization: Experimental Workflow for PBP Analysis

Caption: Workflow for identifying PBPs using radiolabeled this compound.

References

- 1. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of penicillin - Wikipedia [en.wikipedia.org]

- 3. The discovery of antibiotics – Part 1 – ReAct [reactgroup.org]

- 4. Past and Present Perspectives on β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Penicillin G Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, also known as Benzylpenicillin, is a widely used β-lactam antibiotic in cell culture to prevent bacterial contamination. It is effective against most Gram-positive bacteria by inhibiting the synthesis of their cell walls. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture applications. Both this compound sodium and potassium salts are commonly used and exhibit similar antimicrobial properties; the choice between them often depends on the specific requirements of the cell culture system, particularly concerning the addition of sodium or potassium ions.

Data Presentation

The following tables summarize the key quantitative data for this compound sodium and potassium salts, crucial for the accurate preparation and use of stock solutions.

Table 1: Properties of this compound Salts

| Property | This compound Sodium Salt | This compound Potassium Salt |

| Molecular Weight | 356.37 g/mol [1] | 372.48 g/mol [2][3] |

| Potency | ≥1477 - ~1650 U/mg[4][5] | 1440 - 1680 U/mg |

| Solubility in Water | 50 to 100 mg/mL | 100 mg/mL |

| pH (in solution) | 5.5 - 7.5 (10% solution) | 5.0 - 7.5 (6% solution) |

Table 2: Recommended Concentrations and Storage Conditions

| Parameter | Recommendation |

| Stock Solution Concentration | 10,000 - 100,000 U/mL (6 - 60 mg/mL) |

| Working Concentration | 50 - 100 U/mL (approximately 30 - 60 µg/mL) |

| Storage of Dry Powder | 2°C to 8°C or 20°C to 25°C (room temperature) |

| Storage of Stock Solution | -20°C for long-term storage (months) |

| 2°C to 8°C for short-term storage (up to 7 days) | |

| Stability at 37°C | Stable for approximately 3 days |

Note: One unit of this compound sodium is defined as 0.600 micrograms.

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution. It is critical to maintain aseptic technique throughout the procedure to prevent contamination.

Materials

-

This compound Sodium Salt or this compound Potassium Salt powder

-

Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes (appropriate size for the volume of solution)

-

Sterile, cryogenic vials or other suitable containers for aliquoting

Equipment

-

Calibrated analytical balance

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer (optional)

-

-20°C freezer and 2-8°C refrigerator

Protocol for Preparation of a 100,000 U/mL this compound Stock Solution

-

Aseptic Preparation : Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.

-

Weighing Powder : Aseptically weigh the desired amount of this compound powder. For a 10 mL stock solution of 100,000 U/mL, you will need 1,000,000 units of this compound. Based on the potency of your specific lot (e.g., 1600 U/mg), calculate the required mass.

-

Calculation Example: (1,000,000 U) / (1600 U/mg) = 625 mg of this compound powder.

-

-

Reconstitution : Transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the desired volume of sterile water or PBS (e.g., 10 mL).

-

Dissolution : Gently swirl the tube or vortex at a low speed until the powder is completely dissolved.

-

Sterilization : Draw the reconstituted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. Do not autoclave penicillin solutions, as heat will inactivate the antibiotic.

-

Aliquoting : Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryogenic vials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the antibiotic.

-

Labeling : Clearly label each aliquot with the name of the antibiotic, the concentration (e.g., 100,000 U/mL), the date of preparation, and your initials.

-

Storage : Store the aliquots at -20°C for long-term use. For short-term use, a stock solution can be stored at 2-8°C for up to one week.

Visualizations

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution.

Caption: Workflow for preparing a sterile this compound stock solution.

Caption: Logical flow from raw materials to application in cell culture.

References

- 1. scbt.com [scbt.com]

- 2. rpicorp.com [rpicorp.com]

- 3. CAS-113-98-4, this compound Potassium 99.0% Salt Cell Culture Tested 1 million units per vial Potency : 1400-1680 U/mg Manufacturers, Suppliers & Exporters in India | TC1187 [cdhfinechemical.com]

- 4. This compound main 1650units/mg 69-57-8 [sigmaaldrich.com]

- 5. ペニシリンGナトリウム塩粉末、細胞培養用BioReagent [sigmaaldrich.com]

Application Notes and Protocols: Penicillin G as a Selective Agent in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, also known as benzylpenicillin, is a narrow-spectrum β-lactam antibiotic widely utilized in research and clinical settings. Its primary application in bacterial culture is as a selective agent to inhibit the growth of susceptible Gram-positive bacteria, facilitating the isolation and cultivation of Gram-negative bacteria or penicillin-resistant strains.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5] Specifically, it inhibits the formation of peptidoglycan, a crucial component that provides structural integrity to the cell wall. The mechanism involves the binding of the β-lactam ring of penicillin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking peptidoglycan chains. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

Mechanism of Action Signaling Pathway

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Retrospective Analysis of this compound Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

Standard Concentration of Penicillin G for Mammalian Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, a member of the β-lactam family of antibiotics, is a widely utilized supplement in mammalian cell culture to prevent bacterial contamination.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2] This targeted action against bacteria, which possess cell walls, and the absence of such structures in mammalian cells, contributes to its low cytotoxicity in cell culture applications.[1] However, it is crucial to adhere to recommended concentration ranges to avoid potential off-target effects.

This document provides detailed application notes and protocols for the standardized use of this compound in mammalian cell culture, including recommended concentrations, preparation of solutions, and methods for assessing its potential impact on cultured cells.

Data Presentation

Table 1: Recommended Concentrations of this compound for Mammalian Cell Culture

| Application | This compound Concentration (Units/mL) | This compound Concentration (µg/mL) | Notes |

| Routine Contamination Prevention | 50 - 100 | 30 - 60 | Commonly used in combination with streptomycin (B1217042) ("Pen-Strep").[3] |

| Bacterial Selection | 10 - 100 | 6 - 60 | Concentration may need to be optimized depending on the bacterial strain and required selection pressure.[3] |

Note: One unit of this compound sodium is defined as 0.600 micrograms.

Table 2: Common Penicillin-Streptomycin (Pen-Strep) Solutions

| Component | Concentration in 100x Stock Solution | Final Concentration in Media (1x) |

| This compound (sodium salt) | 10,000 units/mL | 100 units/mL |

| Streptomycin (sulfate) | 10,000 µg/mL | 100 µg/mL |

A common commercially available Pen-Strep solution is a 100x concentrate containing 10,000 units/mL of penicillin and 10,000 µg/mL of streptomycin. This is typically diluted 1:100 in cell culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound Sodium Salt powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptically weigh the desired amount of this compound Sodium Salt powder.

-

Dissolve the powder in a small volume of sterile distilled water or PBS to create a concentrated stock solution (e.g., 10,000 units/mL).

-

Gently swirl the tube until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

-

Label the aliquots with the antibiotic name, concentration, and preparation date.

-

Store the aliquots at -20°C for long-term storage (months) or at 2-8°C for short-term use (up to one week).

Protocol 2: General Cytotoxicity Assay using MTT

This protocol provides a framework for assessing the cytotoxicity of this compound on a specific mammalian cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterial contaminant.

Materials:

-

Bacterial isolate of interest

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow for this compound Application in Cell Culture

Caption: Workflow for preparing and using this compound.

Potential Immunomodulatory Effects of this compound on T-Helper Cells

Caption: this compound's potential effects on T-cell signaling.

Discussion and Recommendations

The primary role of this compound in mammalian cell culture is to prevent the growth of Gram-positive bacteria. At the standard working concentrations of 50-100 units/mL, it generally exhibits low cytotoxicity to a wide range of mammalian cell lines. However, researchers should be aware of potential off-target effects. Studies have shown that antibiotics, including penicillin, can alter gene expression in mammalian cells. For instance, this compound has been observed to have immunomodulatory effects on human T-cells by downregulating the expression of key transcription factors and cytokines involved in T-helper cell differentiation.

Therefore, while this compound is a valuable tool for preventing contamination, its use should not be a substitute for good aseptic technique. For experiments that are sensitive to changes in gene expression or immune cell function, it is advisable to culture cells without antibiotics or to perform validation experiments to ensure that the presence of this compound does not interfere with the experimental outcomes. When contamination is a concern, particularly in primary cultures, the use of this compound for a short duration is a reasonable precaution.

References

Application Notes and Protocols: Penicillin G and Streptomycin for Contamination Control

For Researchers, Scientists, and Drug Development Professionals

The combination of Penicillin G and streptomycin (B1217042) is a widely utilized antibiotic solution in research and drug development to prevent and control bacterial contamination in cell cultures and other in vitro systems. This document provides detailed application notes and protocols for the effective use of this combination, ensuring the integrity of experimental results.

Introduction

Penicillin-Streptomycin (often abbreviated as Pen-Strep) is a sterile, ready-to-use solution containing this compound and streptomycin sulfate.[1] Penicillin, a β-lactam antibiotic, is primarily effective against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall.[2][3][4][5] Streptomycin, an aminoglycoside antibiotic, is effective against most Gram-negative bacteria by binding to the 30S ribosomal subunit and inhibiting protein synthesis. The synergistic action of these two antibiotics provides a broad spectrum of antimicrobial activity, making it a staple in aseptic techniques for cell culture.

Data Presentation

Table 1: Composition and Recommended Concentrations

| Component | Stock Solution Concentration (Typical 100x) | Recommended Working Concentration (1x) |

| This compound (sodium salt) | 10,000 units/mL | 50-100 units/mL |

| Streptomycin (sulfate) | 10,000 µg/mL | 50-100 µg/mL |

| Formulation | In 0.85% saline or a proprietary citrate (B86180) buffer | Diluted in cell culture medium |

Table 2: Stability of Penicillin-Streptomycin Solution

| Condition | Stability |

| Frozen at -20°C | Up to the expiration date provided by the manufacturer |

| Thawed and refrigerated (2-8°C) | Up to 1 week |

| In culture medium at 37°C | Up to 3 days |

Note: It is recommended to aliquot the stock solution upon the first thaw to avoid repeated freeze-thaw cycles, which can reduce efficacy.

Mechanism of Action

The combination of this compound and streptomycin provides a two-pronged attack on bacterial contaminants.

Caption: Synergistic mechanism of Penicillin and Streptomycin.

Experimental Protocols

Protocol 1: Preparation of Working Solution from 100x Stock

This protocol describes the dilution of a commercial 100x Penicillin-Streptomycin stock solution to a 1x working concentration in cell culture medium.

-

Thawing: Thaw the frozen 100x Penicillin-Streptomycin stock solution at 2-8°C (e.g., in a refrigerator overnight) or in a 37°C water bath for a short period. Avoid prolonged exposure to 37°C.

-

Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

-

Dilution: To prepare 100 mL of complete cell culture medium, add 1 mL of the 100x Penicillin-Streptomycin stock solution to 99 mL of basal medium. This results in a final concentration of 100 units/mL of this compound and 100 µg/mL of streptomycin. For a 500 mL bottle of medium, add 5 mL of the 100x stock solution.

-

Mixing: Gently swirl the medium to ensure thorough mixing of the antibiotic solution.

-

Storage: Store the supplemented medium at 2-8°C and use it within the recommended stability period.

Protocol 2: Routine Use for Prophylactic Contamination Control

This protocol outlines the standard procedure for using Penicillin-Streptomycin to prevent bacterial contamination during routine cell culture.

-

Medium Preparation: Prepare the complete cell culture medium containing the 1x concentration of Penicillin-Streptomycin as described in Protocol 1.

-

Cell Seeding and Culture: Use the antibiotic-supplemented medium for all cell culture steps, including cell seeding, subculturing, and medium changes.

-

Monitoring: Regularly inspect cell cultures for any signs of contamination, such as turbidity, color change of the medium, or visible microbial growth under a microscope.

-

Caution: While effective for preventing bacterial contamination, the routine use of antibiotics can mask low-level contamination and may have off-target effects on eukaryotic cells. It is advisable to periodically culture cells in antibiotic-free medium to unmask any cryptic contamination.

Caption: Workflow for prophylactic use of Pen-Strep.

Protocol 3: Decontamination of a Contaminated Cell Culture

This protocol provides a suggested procedure for attempting to eliminate bacterial contamination from a valuable or irreplaceable cell culture.

-

Isolate: Immediately isolate the contaminated culture to prevent cross-contamination of other cultures.

-

Determine Toxicity: Before treating the culture, it is crucial to determine the toxic level of Penicillin-Streptomycin for the specific cell line.

-

Plate cells in a multi-well plate at their normal seeding density in antibiotic-free medium.

-

Add Penicillin-Streptomycin at a range of concentrations (e.g., 1x, 2x, 5x, 10x the standard working concentration).

-

Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolization), detachment, or reduced proliferation.

-

-

Treatment:

-

Wash the contaminated cell monolayer or pellet several times with sterile phosphate-buffered saline (PBS) to remove as much of the contaminant as possible.

-

Culture the cells in a medium containing a high but non-toxic concentration of Penicillin-Streptomycin (typically 1-2 fold lower than the determined toxic level) for 2-3 passages.

-

-

Recovery and Monitoring:

-

After the treatment period, culture the cells in antibiotic-free medium for at least one passage to allow any remaining bacteria to grow to detectable levels.

-

If contamination reappears, repeat the treatment cycle.

-

If the culture appears clean, continue to culture in antibiotic-free medium for 4-6 passages to confirm the elimination of the contamination.

-

References

Application Notes and Protocols for Penicillin G in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Penicillin G, a narrow-spectrum antibiotic, in primary cell culture. While essential for preventing bacterial contamination, particularly during the initial stages of culture, it is crucial to consider its potential effects on cell behavior and function. These notes offer detailed protocols, data summaries, and visualizations to ensure the responsible and effective use of this compound in your research.

Introduction

This compound is a widely utilized β-lactam antibiotic in cell culture to inhibit the growth of Gram-positive bacteria.[1] Its mechanism of action involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis.[1] In primary cell culture, where the risk of contamination from tissue sources is high, this compound, often in combination with streptomycin (B1217042) (Pen-Strep), can be an invaluable tool for establishing and maintaining healthy cultures.[2][3] However, researchers should be aware that antibiotics can have off-target effects on mammalian cells, potentially influencing experimental outcomes.[4] Therefore, their use should be judicious and, where possible, temporary.

Data Presentation

The following table summarizes the recommended working concentrations of this compound and its observed effects on various primary cell types. It is important to note that specific cytotoxicity data, such as IC50 values, are not widely reported for this compound in primary cells, as it generally exhibits low toxicity at standard working concentrations. The focus of research has been more on its functional, non-lethal effects.

| Primary Cell Type | Recommended this compound Concentration (U/mL) | Observed Effects & Remarks |

| Neurons (Cortical) | 50 - 100 | Commonly used in combination with streptomycin. Some studies suggest that antibiotics can alter neuronal electrical properties and should be used with caution in functional assays. |

| Cardiomyocytes | 100 | Routinely included in culture media for the isolation and maintenance of primary cardiomyocytes. Standard concentrations of Penicillin-Streptomycin have been reported to affect calcium ion channel function in iPSC-derived cardiomyocytes. |

| Hepatocytes (Rat) | > 0.1 mM (~167 U/mL) | Inhibition of protein synthesis and degradation was observed at concentrations above 0.1 mM without affecting cell viability. Isolated rat hepatocytes have been shown to metabolize this compound. |

| Lymphocytes (Human T-cells) | 120 µg/mL (~200 U/mL) | This compound has demonstrated immunomodulatory effects, including the downregulation of IFN-γ and IL-17A gene expression, suggesting an influence on T-helper cell differentiation. Short-term exposure did not show evidence of DNA damage. |

| General Primary Cells | 50 - 100 | Recommended for the initial phase of primary culture to manage the high risk of contamination. Long-term use is discouraged to avoid masking underlying low-level contamination and potential interference with cellular metabolism. |

Experimental Protocols

Preparation of this compound Stock Solution (10,000 U/mL)

Materials:

-

This compound sodium salt powder (ensure it is cell culture grade)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), aseptically weigh the appropriate amount of this compound sodium salt powder. Note: One unit of this compound sodium is approximately 0.6 µg.

-

Dissolve the powder in a small volume of sterile water or PBS to create a concentrated stock solution. For a 10,000 U/mL stock, dissolve 10 million units in 1 L of solvent. For smaller volumes, adjust accordingly (e.g., 1 million units in 100 mL).

-

Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name of the antibiotic, concentration (10,000 U/mL), and the date of preparation.

-

Store the aliquots at -20°C for long-term storage (several months). For short-term use, the stock solution can be stored at 2-8°C for up to one week.

Use of this compound in Primary Cell Culture Media

Protocol:

-

Thaw an aliquot of the 10,000 U/mL this compound stock solution at room temperature or in a 37°C water bath.

-

Under sterile conditions, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For a final concentration of 100 U/mL, add 1 mL of the 10,000 U/mL stock solution to 99 mL of culture medium (a 1:100 dilution).

-

Mix the medium gently by swirling.

-

The medium supplemented with this compound is now ready for use in your primary cell culture.

Assessing Potential Off-Target Effects of this compound

Given the evidence of non-cytotoxic effects of this compound on primary cells, it is recommended to perform pilot experiments to assess its impact on your specific cell type and experimental endpoints.

Workflow:

-

Establish Parallel Cultures: Culture your primary cells in both antibiotic-free medium and medium supplemented with the intended concentration of this compound.

-

Functional Assays: Perform key functional assays relevant to your research on both sets of cultures. This could include proliferation assays, differentiation protocols, gene expression analysis (qPCR, RNA-seq), protein analysis (Western blot, ELISA), or specific functional tests (e.g., electrophysiology for neurons, contraction assays for cardiomyocytes).

-

Compare Results: Analyze the data to determine if there are any significant differences between the cells cultured with and without this compound.

-

Informed Decision: Based on the results, decide whether the continuous use of this compound is acceptable for your experiments or if it should be omitted after the initial culture establishment phase.

Visualizations

Signaling Pathway: Mechanism of this compound Action on Bacteria

Caption: Mechanism of this compound's bactericidal action through inhibition of cell wall synthesis.

Experimental Workflow: Preparation and Use of this compound in Primary Cell Culture

Caption: Step-by-step workflow for preparing and using this compound in primary cell culture.

Conclusion and Recommendations

The use of this compound in primary cell culture is a valuable strategy for preventing bacterial contamination, especially during the critical initial stages. The standard working concentration of 50-100 U/mL is effective against Gram-positive bacteria and exhibits low cytotoxicity to a wide range of primary cell types. However, researchers must remain vigilant about the potential for antibiotics to mask underlying, resistant infections and to exert subtle, off-target effects on cellular physiology. It is strongly recommended to:

-

Practice good aseptic technique: Antibiotics should not be a substitute for careful sterile handling.

-

Use for a limited duration: Whenever possible, limit the use of this compound to the initial establishment phase of the primary culture.

-

Perform validation experiments: For sensitive applications, conduct experiments with and without this compound to confirm that it does not interfere with the experimental outcomes.

-

Be aware of limitations: this compound is not effective against Gram-negative bacteria (unless combined with an antibiotic like streptomycin) or mycoplasma. Regular testing for mycoplasma is crucial.

By following these guidelines, researchers can harness the benefits of this compound for contamination control while minimizing the risk of compromising the integrity and reproducibility of their primary cell culture experiments.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]

- 3. Why Use Antibiotics in Cell Culture? [merckmillipore.com]

- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

Application of Penicillin G in Specific Research Models (e.g., Organoids): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, a member of the β-lactam group of antibiotics, is a widely utilized supplement in mammalian cell culture, including three-dimensional (3D) organoid systems. Its primary function is to prevent microbial contamination, which is a significant challenge, especially when establishing patient-derived organoids (PDOs) from tissues like the colorectum that have a high microbial load.[1][2] While effective against Gram-positive bacteria, it is crucial for researchers to understand not only its mechanism of action but also its potential off-target effects on the organoid models themselves. These effects can range from reduced cell viability to altered gene expression, which may confound experimental results.[1][2][3]